1H-1,2,4-Triazol-3-carbonsäure

Übersicht

Beschreibung

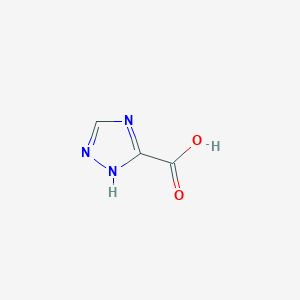

1H-1,2,4-Triazole-3-carboxylic acid, also known as 1H-1,2,4-Triazole-3-carboxylic acid, is a useful research compound. Its molecular formula is C3H3N3O2 and its molecular weight is 113.08 g/mol. The purity is usually 95%.

The exact mass of the compound 1H-1,2,4-Triazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202574. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-1,2,4-Triazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-1,2,4-Triazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antivirale Mittel: Derivate dieser Verbindung wurden auf ihre antiviralen Eigenschaften untersucht. Zum Beispiel kann Ribavirin, ein antivirales Nukleosid-Analogon, das gegen RNA-Viren eingesetzt wird, aus Methyl-1H-1,2,4-triazol-3-carboxylat (einem Derivat der 1,2,4-Triazol-3-carbonsäure) durch Veresterung mit Methanol synthetisiert werden .

Materialwissenschaften und Kristalltechnik

Die Kristallstruktur von Methyl-1H-1,2,4-triazol-3-carboxylat wurde analysiert, was Einblicke in seine Packungsanordnung und intermolekulare Wechselwirkungen liefert . Solche Studien helfen, die Prinzipien der Kristalltechnik zu verstehen und Materialeigenschaften zu optimieren.

Biologische Aktivität und Agrochemikalien

Obwohl weniger untersucht, bleibt die biologische Aktivität von 1,2,4-Triazol-3-carbonsäurederivaten ein interessantes Gebiet. Darüber hinaus rechtfertigt sein Potenzial als Baustein für Agrochemikalien weitere Untersuchungen.

Zusammenfassend lässt sich sagen, dass 1,2,4-Triazol-3-carbonsäure eine reiche Landschaft für wissenschaftliche Erkundungen bietet, die von der Medikamentenentwicklung über die Materialwissenschaften bis hin zu anderen Bereichen reicht. Forscher enthüllen weiterhin seine vielfältigen Anwendungen, was es zu einer faszinierenden Verbindung in der zeitgenössischen Forschung macht . Wenn Sie weitere Details zu einer bestimmten Anwendung wünschen, fragen Sie einfach! 😊

Wirkmechanismus

Target of Action

1H-1,2,4-Triazole-3-carboxylic acid is a widely known fragment of the chemical structure of many classes of pharmacologically active compounds . It is used in the synthesis of analogs of the antiviral nucleoside drug ribavirin, the heterocyclic base of which is 1,2,4-triazole-3-carboxamide . These analogs are promising antiviral and antitumor agents .

Mode of Action

It’s known that 1h-1,2,4-triazole-3-carboxylic acid is used in the synthesis of various amides of 1h-1,2,4-triazole-3-carboxylic acid and its 5-substituted analogues . These compounds are potential substrates of purine nucleoside phosphorylase .

Biochemical Pathways

The main synthetic precursors of heterocyclic bases of ribavirin analogs are esters of 1,2,4-triazole-3-carboxylic acids . The synthesis of these compounds involves the treatment of β-acylamidrazone, obtained from carboxylic acid hydrazide, with an acid chloride of the same acid in pyridine at 115°С .

Result of Action

It’s known that 1,2,4-triazoles have been linked to a variety of pharmacological actions in recent years, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects .

Action Environment

It’s known that the synthesis of derivatives of 5-substituted 1h-1,2,4-triazole-3-carboxylic acids usually involves high temperatures, exceeding 140°c .

Biochemische Analyse

Biochemical Properties

1H-1,2,4-Triazole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with ribonucleotide reductase, an enzyme essential for DNA synthesis, thereby inhibiting its activity. This inhibition can lead to a decrease in DNA synthesis, which is beneficial in antiviral and antitumor therapies . Additionally, 1H-1,2,4-Triazole-3-carboxylic acid can bind to certain proteins, altering their conformation and function, which can impact various cellular processes .

Cellular Effects

1H-1,2,4-Triazole-3-carboxylic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, 1H-1,2,4-Triazole-3-carboxylic acid can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and reduced energy production .

Molecular Mechanism

The molecular mechanism of 1H-1,2,4-Triazole-3-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of ribonucleotide reductase, inhibiting its activity and leading to decreased DNA synthesis . Additionally, 1H-1,2,4-Triazole-3-carboxylic acid can interact with transcription factors, modulating their activity and resulting in changes in gene expression . These molecular interactions contribute to its antiviral and antitumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-1,2,4-Triazole-3-carboxylic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that 1H-1,2,4-Triazole-3-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of DNA synthesis and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 1H-1,2,4-Triazole-3-carboxylic acid vary with different dosages in animal models. At low doses, it can effectively inhibit viral replication and tumor growth without causing significant toxicity . At high doses, 1H-1,2,4-Triazole-3-carboxylic acid can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

1H-1,2,4-Triazole-3-carboxylic acid is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s involvement in these pathways contributes to its pharmacological effects and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 1H-1,2,4-Triazole-3-carboxylic acid is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues can affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 1H-1,2,4-Triazole-3-carboxylic acid can impact its activity and function. It has been observed to localize in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, 1H-1,2,4-Triazole-3-carboxylic acid can be found in the cytoplasm, where it can interact with metabolic enzymes and other proteins . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Eigenschaften

IUPAC Name |

1H-1,2,4-triazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-3(8)2-4-1-5-6-2/h1H,(H,7,8)(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVQHXICFCZRJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197753 | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4928-87-4 | |

| Record name | 1,2,4-Triazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4928-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004928874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4928-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4928-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MLK3JCX3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.